molecular formula C17H24N4O3 B2685226 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 898439-48-0

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No. B2685226
CAS RN: 898439-48-0
M. Wt: 332.404
InChI Key: TXDLQLJNTIBQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroquinolin-7-yl group, which is a type of quinoline, a class of compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . The compound also contains an acetyl group, a dimethylaminoethyl group, and an oxalamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the acetyl and oxalamide groups could potentially influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The development of novel synthetic routes for tetrahydroquinoline derivatives and their analysis provides insights into the versatility of these compounds in chemical synthesis. Compounds similar to N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide have been studied for their synthetic pathways and the influence of various substituents on their chemical properties and reactivity (Wang et al., 2014).

Biological Activity

  • Tetrahydroquinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and fluorescent properties. The synthesis and evaluation of amino-substituted tetrahydroquinoline derivatives have shown significant antitumor activity and quantitative structure-activity relationships, highlighting the potential of tetrahydroquinoline structures in the development of new therapeutic agents (S. M. Sami et al., 1995).

Fluorescent Markers and Sensors

  • Tetrahydroquinoline and its derivatives have been explored for their spectral properties and applications, such as in the development of fluorescent markers for biomedical applications. The investigation into the spectral properties of new benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their derivatives indicates their potential as effective light shifters with valuable properties for fluorescent marker development (N. Galunov et al., 2003).

Advanced Materials and Catalysis

  • Research into tetrahydroquinoline derivatives has also extended to their use in catalysis and material science, such as in the synthesis of polyhydroquinoline derivatives through environmentally friendly methods. This highlights the compound's potential applications in creating novel materials and as catalysts in chemical reactions (A. Davoodnia et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have pharmaceutical applications and can interact with biological systems in various ways .

Future Directions

The future research directions for this compound could potentially involve exploring its pharmaceutical applications, given the known biological activity of many quinoline derivatives .

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(22)21-9-4-5-13-6-7-14(11-15(13)21)19-17(24)16(23)18-8-10-20(2)3/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDLQLJNTIBQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

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